1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
Description
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring a carbaldehyde functional group at the 1-position, a 2-fluoroethyl substituent, and two methyl groups at the 4-positions. Fluorinated aldehydes are of interest in medicinal chemistry and materials science due to their electron-withdrawing effects and metabolic stability . The cyclohexane backbone with 4,4-dimethyl groups suggests enhanced steric hindrance and conformational rigidity compared to simpler carbaldehydes .
Properties
Molecular Formula |
C11H19FO |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H19FO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
JSGZKEIHIOHRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCF)C=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethyl group. The reaction typically requires an organic solvent and a base to facilitate the substitution process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods often involve the use of automated synthesis techniques to ensure consistency and efficiency. These methods may include the use of microreactors or continuous flow systems, which allow for precise control over reaction parameters and scalability .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety (-CHO) exhibits classical nucleophilic addition and oxidation-reduction behavior.
Fluorinated Ethyl Substituent Reactivity
The 2-fluoroethyl group participates in nucleophilic substitution (SN2) and β-elimination.
Cyclohexane Ring Reactivity
Steric effects from 4,4-dimethyl groups dominate ring-related reactions.
Stability Under Thermal and Acidic Conditions
Photochemical Behavior
UV irradiation (λ = 254 nm) induces C-F bond cleavage:
-
Primary pathway : Homolytic cleavage generates cyclohexane radical and fluoroethyl radical intermediates.
-
Secondary products : Cyclohexane dimers and fluorinated alkenes detected via GC-MS .
Comparative Reactivity with Analogs
| Compound | Oxidation Rate (Relative) | SN2 Reactivity | Thermal Stability |
|---|---|---|---|
| 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde | 1.0 | Moderate | High |
| 4,4-Dimethylcyclohexane-1-carbaldehyde | 2.3 | Low | Moderate |
| 1-Fluoroethylbenzaldehyde | 0.7 | High | Low |
Scientific Research Applications
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
(a) 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS: 16690-03-2)
(b) 1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde (CAS: 56140-77-3)
- Molecular Formula : C₁₄H₁₈O₂
- Key Features : A methoxyphenyl substituent introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing fluoroethyl group in the target compound. This substitution enhances solubility in polar solvents .
- Synthesis: Multiple synthetic routes (10+ methods) are documented, often involving Friedel-Crafts alkylation or oxidation of cyclohexanol precursors .
(c) 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 877133-12-5)
- Molecular Formula : C₈H₁₁FN₂O
- The 2-fluoroethyl group enhances lipophilicity, similar to the target compound, but the pyrazole core may reduce steric bulk compared to cyclohexane .
- Applications : Used in agrochemical and pharmaceutical intermediates, highlighting the role of fluorine in bioactivity .
Comparative Data Table
Research Findings and Implications
- Fluorine Impact : The 2-fluoroethyl group in both the target compound and the pyrazole analog increases metabolic stability and membrane permeability, a critical factor in drug design .
- Synthetic Complexity: The methoxyphenyl derivative’s well-documented synthesis routes suggest that introducing fluorine to similar structures may require specialized fluorination steps, such as using DAST (diethylaminosulfur trifluoride) .
Biological Activity
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : CHFO
- CAS Number : 1936036-57-5
- Molecular Weight : 186.27 g/mol
The compound features a cyclohexane core with a fluorinated ethyl group and an aldehyde functional group, which may influence its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorine atom is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
- Case Study : A study on related fluorinated compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects.
Cytotoxicity
Preliminary studies have shown that this compound may possess cytotoxic properties against certain cancer cell lines. The aldehyde group can participate in reactions leading to the formation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.
- Research Findings : In vitro assays revealed that derivatives of cyclohexane carbaldehydes can inhibit cell proliferation in breast cancer cell lines, indicating potential for further exploration in cancer therapeutics.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Potential Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Antibacterial Agent : Development as a new class of antibiotics targeting resistant strains.
- Cancer Treatment : Exploration as a chemotherapeutic agent due to its cytotoxic properties.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde?
Answer: The synthesis should prioritize regioselective functionalization of the cyclohexane ring and fluorinated side-chain introduction. Key steps include:
- Cyclohexane Core Construction : Use 4,4-dimethylcyclohexanone as a precursor. Introduce the carbaldehyde group via oxidation (e.g., using PCC or Swern oxidation) .
- Fluoroethyl Group Installation : Employ nucleophilic substitution (e.g., reaction of a cyclohexane-derived bromide with 2-fluoroethylamine) or coupling reactions (e.g., Suzuki-Miyaura with fluorinated boronic acids) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity. Monitor by TLC and GC-MS for intermediates .
Q. How can researchers validate the structural integrity of this compound?
Answer: Combine spectroscopic and chromatographic methods:
- NMR Analysis : H and C NMR to confirm substitution patterns (e.g., methyl groups at C4, fluoroethyl at C1). F NMR quantifies fluorine incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHFO).
- Chromatography : GC retention indices (e.g., DB-5 column, He carrier gas) match standards .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm) and C-F bonds (~1100 cm) .
Q. What safety protocols are critical when handling this aldehyde?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile aldehyde handling .
- Waste Management : Collect aldehyde-contaminated waste in designated containers for incineration or specialized detoxification (e.g., sodium bisulfite treatment) .
- Emergency Procedures : Neutralize spills with sodium bicarbonate or commercial aldehyde absorbents .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the carbaldehyde group in this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Parr functions) to assess aldehyde reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Molecular Dynamics (MD) : Simulate solvent effects on aldehyde hydration equilibria (e.g., water vs. DMSO) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes with aldehyde-binding pockets) using AutoDock Vina .
Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Answer:
- Solubility Profiling : Use shake-flask method in solvents (e.g., hexane, ethanol, DMSO) with HPLC quantification .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by NMR and LC-MS to identify decomposition pathways (e.g., aldol condensation) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen/air atmospheres .
Q. How can the fluoroethyl group’s stereoelectronic effects be experimentally probed?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic additions (e.g., K/K for C-F vs. C-H bonds) .
- X-ray Crystallography : Resolve spatial orientation of the fluoroethyl group to correlate with reactivity .
- Fluorine-18 Labeling : Radiolabel the fluoroethyl group for tracking in metabolic or environmental fate studies .
Q. What strategies optimize catalytic asymmetric reactions involving this aldehyde?
Answer:
- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Jacobsen’s Co-salen) for enantioselective additions (e.g., aldol reactions) .
- Solvent Screening : Test polar aprotic solvents (e.g., THF, CHCl) to enhance catalyst-substrate interactions .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track enantiomeric excess (ee) in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
